REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=[O:2].[K+].[C:7]([C:10]1[CH:11]=[CH:12][C:13]2[O:22][C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[CH2:15][C:14]=2[CH:23]=1)(=[O:9])[CH3:8]>CC(C)=O>[C:7]([C:10]1[CH:11]=[CH:12][C:13]2[O:22][C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[C:15](=[O:2])[C:14]=2[CH:23]=1)(=[O:9])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
the crystalline residue is washed thoroughly with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings are concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |